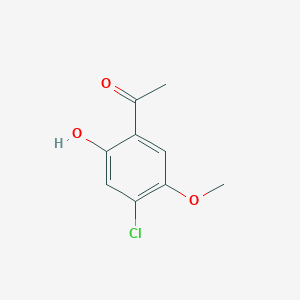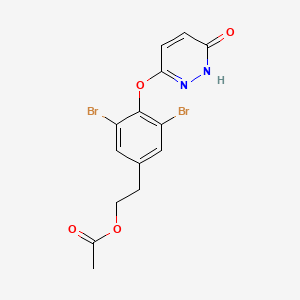
4-Chloro-3-isopropylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-isopropylphenol is an organic compound that belongs to the class of chlorophenols. It is characterized by a phenol ring substituted with a chlorine atom at the fourth position and an isopropyl group at the third position. This compound is known for its antiseptic and disinfectant properties, making it useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Chloro-3-isopropylphenol can be synthesized through several methods. One common approach involves the chlorination of 3-isopropylphenol. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to facilitate the substitution reaction. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-isopropylphenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of the hydrogen atom on the aromatic ring with an electrophile. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents.
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives. Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are often used.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Chlorination: Chlorine gas (Cl2) and ferric chloride (FeCl3) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4).
Major Products Formed
Chlorination: Formation of this compound.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of hydroxy derivatives.
Applications De Recherche Scientifique
4-Chloro-3-isopropylphenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in studies related to microbial inhibition and disinfection.
Medicine: Investigated for its antiseptic properties and potential use in topical formulations.
Industry: Utilized in the formulation of disinfectants and antiseptics for various applications, including healthcare and sanitation.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-isopropylphenol involves the disruption of microbial cell walls and inhibition of enzyme function. The compound interacts with the cell membrane, leading to increased permeability and leakage of cellular contents. This results in the death of the microorganism. The molecular targets include enzymes involved in cell wall synthesis and membrane integrity.
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Chlorocresol (4-chloro-3-methylphenol): Similar structure with a methyl group instead of an isopropyl group.
Chloroxylenol (4-chloro-3,5-dimethylphenol): Contains two methyl groups in addition to the chlorine atom.
Uniqueness
4-Chloro-3-isopropylphenol is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activity. The presence of the isopropyl group enhances its hydrophobicity, making it more effective in disrupting microbial cell membranes compared to its methyl-substituted counterparts.
Propriétés
Formule moléculaire |
C9H11ClO |
|---|---|
Poids moléculaire |
170.63 g/mol |
Nom IUPAC |
4-chloro-3-propan-2-ylphenol |
InChI |
InChI=1S/C9H11ClO/c1-6(2)8-5-7(11)3-4-9(8)10/h3-6,11H,1-2H3 |
Clé InChI |
SSIRREBTSKSKDS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC(=C1)O)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-dichloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B8648889.png)
![2-Chloro-6-propylimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B8648896.png)



![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}methanol](/img/structure/B8648919.png)





![5H-Indeno[1,2-b]pyridin-5-ol, 4-methyl-](/img/structure/B8648968.png)

